molecular formula C25H19F2N3O B2504567 3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-69-6

3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2504567
CAS No.: 866344-69-6
M. Wt: 415.444
InChI Key: FTMLJDPZSPIKCU-UHFFFAOYSA-N
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Description

    Reagents: 3-fluorobenzyl bromide, potassium carbonate

    Conditions: Nucleophilic substitution reaction

    Reaction: Substitution of the fluorophenyl group at the 5-position

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions

  • Step 1: Formation of Pyrazoloquinoline Core

      Reagents: 2-aminobenzonitrile, hydrazine hydrate

      Conditions: Reflux in ethanol

      Reaction: Cyclization to form the pyrazoloquinoline core

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups

    Reduction: Formation of reduced pyrazoloquinoline derivatives

    Substitution: Formation of substituted pyrazoloquinoline derivatives with new functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: The compound may modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
  • 3-(4-ethoxyphenyl)-8-chloro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
  • 3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Uniqueness

The unique combination of ethoxyphenyl and fluorophenyl groups in 3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline imparts distinct chemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-fluoro-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O/c1-2-31-20-9-6-17(7-10-20)24-22-15-30(14-16-4-3-5-18(26)12-16)23-11-8-19(27)13-21(23)25(22)29-28-24/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMLJDPZSPIKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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